2-(1-Benzylazetidin-3-yl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(1-benzylazetidin-3-yl)ethanamine |
InChI |
InChI=1S/C12H18N2/c13-7-6-12-9-14(10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |
InChI Key |
CLQYBLPTNWRVNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)CCN |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 2 1 Benzylazetidin 3 Yl Ethanamine and Analogues
Strategies for the Construction of the Azetidine (B1206935) Ring System
The construction of the azetidine ring is a critical step in the synthesis of 2-(1-benzylazetidin-3-yl)ethanamine. The inherent ring strain of the four-membered heterocycle necessitates specific synthetic strategies to achieve efficient cyclization.
Ring Closure Approaches
Intramolecular cyclization is a common and effective method for forming the azetidine ring. This typically involves a nucleophilic substitution reaction where a nitrogen-containing nucleophile displaces a leaving group on a carbon atom at the γ-position.
A prevalent strategy involves the double SN2 reaction of a primary amine with a 1,3-dihaloalkane or a related dielectrophile. For instance, the reaction of benzylamine (B48309) with 1,3-dichloropropane or 1,3-dibromopropane under basic conditions can lead to the formation of the 1-benzylazetidine ring. However, this approach can be complicated by the formation of polymeric byproducts and may require high dilution conditions to favor intramolecular cyclization.
An alternative and often more controlled approach involves the cyclization of a γ-amino alcohol derivative. In this method, a γ-amino alcohol is converted into a derivative with a good leaving group at the hydroxyl position, such as a tosylate or mesylate. Subsequent intramolecular nucleophilic attack by the amine nitrogen leads to the formation of the azetidine ring.
| Starting Material | Reagents | Product | Notes |
| 1,3-Dihalopropane | Benzylamine, Base | 1-Benzylazetidine | Can lead to polymerization. |
| γ-Amino alcohol | 1. TsCl, Pyridine (B92270); 2. Base | Azetidine derivative | Controlled cyclization. |
Transformations from Precursors (e.g., Azetidine-3-carboxylic acid derivatives)
For example, azetidine-3-carboxylic acid can be N-benzylated and then the carboxylic acid functionality can be transformed into the desired ethanamine moiety. This transformation can be achieved through several steps, such as reduction of the carboxylic acid to an alcohol, conversion of the alcohol to a leaving group, and subsequent nucleophilic substitution with a cyanide salt followed by reduction.
Introduction of the Ethanamine Moiety
Once the N-benzylated azetidine core is established, the next critical step is the introduction of the ethanamine side chain at the 3-position. This can be accomplished through various synthetic pathways, primarily involving reductive amination or nucleophilic substitution reactions.
Reductive Amination Pathways
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. nih.govmasterorganicchemistry.comindofinechemical.comorganic-chemistry.orgyoutube.com In the context of synthesizing this compound, this pathway would start from a suitable carbonyl precursor, such as (1-benzylazetidin-3-yl)acetaldehyde.
The synthesis of this aldehyde can be envisioned from (1-benzylazetidin-3-yl)methanol, which is a commercially available starting material or can be prepared from 1-benzylazetidin-3-one (B115020). chemicalbook.comresearchgate.netachmem.com Oxidation of the primary alcohol would yield the desired aldehyde.
The subsequent reductive amination of (1-benzylazetidin-3-yl)acetaldehyde with ammonia (B1221849) or a protected form of ammonia, in the presence of a suitable reducing agent, would furnish the target ethanamine derivative. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. wikipedia.orgharvard.edu
| Precursor | Reagents | Intermediate | Reagents | Product |
| (1-Benzylazetidin-3-yl)methanol | Oxidizing agent (e.g., PCC, Swern) | (1-Benzylazetidin-3-yl)acetaldehyde | NH3, NaBH3CN or H2/Pd | This compound |
Nucleophilic Substitution Reactions
An alternative strategy for introducing the ethanamine moiety involves a two-step sequence starting from (1-benzylazetidin-3-yl)methanol. The alcohol is first converted to a good leaving group, such as a tosylate or a halide. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine, or with a halogenating agent such as thionyl chloride or phosphorus tribromide.
The resulting electrophile, for example, (1-benzylazetidin-3-yl)methyl tosylate, can then undergo a nucleophilic substitution reaction with a cyanide source, such as sodium cyanide or potassium cyanide. youtube.comchemguide.co.ukyoutube.comdocbrown.info This reaction introduces a nitrile group, forming (1-benzylazetidin-3-yl)acetonitrile.
Finally, the nitrile group is reduced to the primary amine to yield the target compound, this compound. This reduction can be effectively carried out using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation over a suitable catalyst such as Raney nickel or palladium on carbon.
| Starting Material | Reagents | Intermediate | Reagents | Product |
| (1-Benzylazetidin-3-yl)methanol | 1. TsCl, Pyridine; 2. NaCN | (1-Benzylazetidin-3-yl)acetonitrile | LiAlH4 or H2/Catalyst | This compound |
Incorporation of the N-Benzyl Group
The N-benzyl group can be introduced at different stages of the synthesis. If the synthesis starts from an azetidine precursor that is not N-substituted, direct N-benzylation can be achieved by reacting the secondary amine with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.
Alternatively, if the synthesis begins with a precursor that already contains a different N-protecting group, such as a Boc (tert-butoxycarbonyl) group, this group can be removed under acidic conditions, and the resulting secondary amine can then be benzylated as described above.
In many synthetic routes, it is often advantageous to introduce the N-benzyl group early in the synthesis, as it can serve as a protecting group for the azetidine nitrogen and influence the reactivity of the molecule in subsequent steps.
N-Alkylation Methodologies
The introduction of a benzyl group onto the azetidine nitrogen is a critical step in the synthesis of this compound. N-alkylation of the azetidine ring is typically achieved through nucleophilic substitution or reductive amination.
Direct alkylation involves the reaction of a pre-formed azetidine with a benzyl electrophile, such as benzyl bromide or benzyl chloride, often in the presence of a non-nucleophilic base to neutralize the generated acid. Another powerful method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols, which provides a straightforward route to various 1,3-disubstituted azetidines. organic-chemistry.org
Alternatively, reductive amination offers a versatile approach. This method involves the condensation of an azetidine with benzaldehyde (B42025) to form an intermediate iminium ion, which is subsequently reduced without isolation using a suitable reducing agent like sodium triacetoxyborohydride. Some synthetic strategies are designed to produce unsubstituted N–H azetidines, which allows for rapid diversification through robust methods such as N-alkylation. nih.gov N-alkylation can also be performed on functionalized azetidines, for example, the mono-N-alkylation of a primary amine attached to the azetidine ring with allyl bromide.
Table 1: Selected N-Alkylation Methodologies for Azetidine Derivatives
| Method | Reagents & Conditions | Substrate | Product Type | Citation(s) |
|---|---|---|---|---|
| Direct Alkylation | Benzyl Halide, Base (e.g., K₂CO₃), Solvent (e.g., ACN) | 3-Substituted Azetidine | N-Benzylazetidine | nih.gov |
| Reductive Amination | Benzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | 3-Substituted Azetidine | N-Benzylazetidine | nih.gov |
| From 1,3-Diols | Primary Amine, Triflic Anhydride, Base | 2-Substituted-1,3-propanediol | 1,3-Disubstituted Azetidine | organic-chemistry.org |
| Alkylation of N-H Azetidine | Allyl Bromide, Base | 2-Substituted-2-aminomethylazetidine | 2-Substituted-2-(N-allylaminomethyl)azetidine |
Protective Group Strategies in Azetidine Chemistry
The synthesis of complex azetidines often necessitates the use of protecting groups for the ring nitrogen. These groups serve to modulate the nucleophilicity and basicity of the nitrogen, prevent unwanted side reactions, and in some cases, direct the stereochemical outcome of subsequent transformations. The choice of protecting group is critical, requiring consideration of its stability to reaction conditions and the orthogonality of its removal.
Carbamates are among the most common protecting groups. The tert-butoxycarbonyl (Boc) group is widely used due to its stability and facile removal under acidic conditions (e.g., trifluoroacetic acid, TFA). ljmu.ac.uk The benzyloxycarbonyl (Cbz) group is also prevalent and can be removed orthogonally to the Boc group via hydrogenation, which is advantageous in multi-step syntheses. ljmu.ac.uk
Sulfonyl-based groups, such as p-toluenesulfonyl (Tosyl) and t-butanesulfonyl (Bus), are also employed. The Bus group, for instance, can be used in chiral syntheses and is readily removed under acidic conditions. nih.gov The trifluoroacetyl (TFA) group has been used to protect the azetidine nitrogen during palladium-catalyzed C-H arylation reactions. More specialized groups like the tert-butoxythiocarbonyl (Botc) have been developed to facilitate α-lithiation and subsequent electrophilic substitution, a transformation not possible with the analogous Boc group. acs.org The Botc group can be removed under mild acidic or thermal conditions, offering selectivity in the presence of an N-Boc group. acs.org
Table 2: Common Nitrogen Protecting Groups in Azetidine Synthesis
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Key Features | Citation(s) |
|---|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Boc₂O, Base | Acidic (e.g., TFA) | Common, stable to many conditions, acid-labile. | ljmu.ac.uk |
| Benzyloxycarbonyl | Cbz | CbzCl, Base | Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to Boc, stable to acid/base. | ljmu.ac.uk |
| t-Butanesulfonyl | Bus | BusCl, Base | Acidic | Used in chiral synthesis, avoids extra protection steps. | nih.gov |
| tert-Butoxythiocarbonyl | Botc | O-tert-Butyl S-potassium dithiocarbonate | Mild Acid (TFA) or Thermolysis | Enables α-lithiation, orthogonal to Boc. | acs.org |
| Trifluoroacetyl | TFA | (CF₃CO)₂O | Basic Hydrolysis | Used in Pd-catalyzed C-H functionalization. |
Stereoselective Synthesis of Chiral Azetidine Derivatives
The biological activity of molecules containing stereocenters is often dependent on their specific configuration. Consequently, the development of stereoselective methods for the synthesis of chiral azetidine derivatives is of paramount importance. These methods are broadly categorized as enantioselective, creating a preference for one enantiomer, or diastereoselective, controlling the relative stereochemistry between multiple stereocenters.
Enantioselective Approaches
Enantioselective synthesis of azetidines can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool.
Asymmetric Catalysis: This is a powerful approach where a small amount of a chiral catalyst induces the formation of one enantiomer in excess.
Copper-Catalyzed Reactions: A highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst has been reported to provide access to chiral 2,3-disubstituted azetidines. This method installs both a boryl and an allyl group with excellent control over chemo-, regio-, enantio-, and diastereoselectivity. acs.org
Phase-Transfer Catalysis: Chiral phase-transfer catalysts derived from cinchona alkaloids have been used for the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C-C bond formation, achieving high enantiomeric ratios (up to 2:98 er). nih.gov
Photocycloadditions: The aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, can be promoted by an Iridium(III) photocatalyst to generate functionalized azetidines.
Chiral Auxiliaries: In this strategy, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. Chiral tert-butanesulfinamides, for example, can be condensed with 1,3-bis-electrophiles to provide C2-substituted azetidines with high stereoselectivity after organometallic addition and intramolecular cyclization. uni-muenchen.de
Table 3: Overview of Enantioselective Strategies for Azetidine Synthesis
| Strategy | Method | Catalyst/Auxiliary | Key Transformation | Stereoselectivity | Citation(s) |
|---|---|---|---|---|---|
| Asymmetric Catalysis | Boryl Allylation | CuBr / Chiral Bisphosphine | Difunctionalization of Azetines | High ee and dr | acs.org |
| Asymmetric Catalysis | Phase-Transfer | Cinchona Alkaloid Derivative | Intramolecular Cyclization | Up to 2:98 er | nih.gov |
| Chiral Auxiliary | Sulfinamide-Directed | Chiral tert-Butanesulfinamide | Organometallic addition & Cyclization | High Diastereoselectivity | uni-muenchen.de |
| Organocatalysis | α-Chlorination | Chiral Amine Catalyst | α-Chlorination of Aldehydes | 84-92% ee | nih.gov |
Diastereoselective Syntheses
When a molecule contains more than one stereocenter, diastereomers are possible. Diastereoselective syntheses aim to control the relative arrangement of these centers.
One notable method is the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig pathway to deliver cis-2,4-disubstituted azetidines with high diastereoselectivity. The relative stereochemistry of the products can be confirmed by NMR spectroscopy and X-ray crystallography. nih.gov
Another approach involves the diastereoselective α-alkylation of azetidine derivatives. For instance, the N-borane complex of N-(1'-phenylethyl)azetidine-2-carbonitriles can be alkylated using lithium diisopropylamide (LDA) as a base to produce α-alkylated products with high diastereoselectivity. This method leverages the steric influence of the existing chiral center on the nitrogen to direct the approach of the electrophile. Furthermore, diastereoselective approaches have been developed for the synthesis of functionalized 3-arylated azetidines using Grignard reagents and subsequent α-lithiation followed by electrophile trapping. uni-muenchen.deuni-muenchen.de
Table 4: Examples of Diastereoselective Syntheses of Azetidines
| Reaction Type | Key Reagents | Stereochemical Outcome | Diastereomeric Ratio (dr) | Citation(s) |
|---|---|---|---|---|
| Iodocyclization | I₂, NaHCO₃ | cis-2,4-Disubstitution | High | nih.gov |
| α-Alkylation | LDA, Benzyl Bromide | (2S,1'S)- and (2R,1'S)-isomers | Up to >99:1 | |
| α-Lithiation/Trapping | s-BuLi, Electrophile | trans-2,3-Disubstitution | Variable | uni-muenchen.deuni-muenchen.de |
Green Chemistry Principles in the Synthesis of Azetidine Derivatives
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like azetidines.
One key area of focus is the use of alternative energy sources to promote reactions. Microwave irradiation has been employed for the one-pot synthesis of nitrogen heterocycles from alkyl dihalides and primary amines in an aqueous medium. organic-chemistry.org This method offers benefits such as enhanced reaction rates, higher yields, and the use of a benign solvent (water). organic-chemistry.org
Photochemistry, particularly using visible light, represents another green approach. Photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed to produce azetidines under mild conditions. nih.gov Similarly, visible-light-mediated aza Paternò–Büchi reactions enable the synthesis of highly functionalized azetidines from readily available precursors. These methods avoid harsh reagents and high temperatures, aligning with green chemistry goals.
Table 5: Application of Green Chemistry Principles in Azetidine Synthesis
| Green Principle | Methodology | Conditions | Advantages | Citation(s) |
|---|---|---|---|---|
| Alternative Energy | Microwave-Assisted Cyclocondensation | Aqueous medium | Rapid, efficient, avoids organic solvents. | organic-chemistry.org |
| Alternative Energy | Visible-Light Photocatalysis | Copper or Iridium catalyst, room temp. | Mild conditions, high functional group tolerance. | nih.gov |
| Atom Economy | One-Pot Synthesis | Microwave irradiation | Reduced workup, less solvent waste. | organic-chemistry.org |
| Catalysis | Asymmetric Catalysis | Various (Cu, Ir, Organocatalysts) | High efficiency, reduces chiral waste. | acs.orgnih.gov |
Reactivity and Mechanistic Investigations of 2 1 Benzylazetidin 3 Yl Ethanamine
Reactivity Profiles of the Primary Amine Functionality
The primary amine group in 2-(1-Benzylazetidin-3-yl)ethanamine serves as a versatile nucleophilic center, readily participating in a variety of classical amine reactions.
Acylation Reactions
The primary amine of this compound is expected to readily undergo acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of a leaving group (e.g., chloride or carboxylate) yields the stable amide product.
The general conditions for these reactions are typically mild. The use of a base, such as pyridine (B92270) or triethylamine, is often employed to neutralize the acidic byproduct (e.g., HCl) formed during the reaction, preventing the protonation of the starting amine.
Table 1: Representative Acylation Reactions of Primary Amines
| Acylating Agent | Reaction Conditions | Expected Product with this compound |
| Acetyl chloride | Inert solvent (e.g., DCM, THF), optional base (e.g., pyridine) | N-(2-(1-benzylazetidin-3-yl)ethyl)acetamide |
| Acetic anhydride | Neat or in a solvent, optional base or acid catalyst | N-(2-(1-benzylazetidin-3-yl)ethyl)acetamide |
| Benzoyl chloride | Schotten-Baumann conditions (e.g., NaOH/H₂O, DCM) | N-(2-(1-benzylazetidin-3-yl)ethyl)benzamide |
Condensation Reactions
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govgoogle.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The pH of the reaction is a critical parameter; it must be acidic enough to protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, but not so acidic as to fully protonate the amine, which would render it non-nucleophilic.
These imine intermediates can be further reduced in a one-pot process known as reductive amination to yield secondary amines. bldpharm.comyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).
Table 2: Condensation and Reductive Amination of Primary Amines
| Carbonyl Compound | Reaction Type | Conditions | Expected Product with this compound |
| Benzaldehyde (B42025) | Imine Formation | Mild acid catalyst (e.g., acetic acid), removal of water | N-benzylidene-2-(1-benzylazetidin-3-yl)ethanamine |
| Acetone | Imine Formation | Mild acid catalyst, removal of water | N-(propan-2-ylidene)-2-(1-benzylazetidin-3-yl)ethanamine |
| Benzaldehyde | Reductive Amination | NaBH₃CN, methanol | N-benzyl-2-(1-benzylazetidin-3-yl)ethanamine |
| Cyclohexanone | Reductive Amination | NaBH₄, methanol | N-cyclohexyl-2-(1-benzylazetidin-3-yl)ethanamine |
Oxidation Pathways (e.g., Role of Imine Intermediates)
The oxidation of primary amines can lead to a variety of products, with imines being key intermediates. While direct oxidation of primary amines to stable imines can be challenging, certain oxidizing agents can achieve this transformation. The initially formed imine can then be a precursor to other functionalities or participate in further reactions. In some cases, the imine intermediate may be transient and undergo hydrolysis to a carbonyl compound or react with another amine molecule.
Reactivity of the Azetidine (B1206935) Ring System
The azetidine ring in this compound is a strained four-membered heterocycle, making it susceptible to ring-opening reactions under certain conditions. The tertiary amine within the ring also exhibits its own characteristic reactivity.
Ring-Opening Reactions
The strain of the azetidine ring can be relieved through nucleophilic ring-opening reactions. These reactions are often facilitated by the formation of a quaternary azetidinium salt, which activates the ring towards nucleophilic attack. For instance, treatment of N-benzylazetidines with alkylating agents, such as methyl iodide or methyl triflate, would form a more reactive azetidinium ion. Subsequent reaction with a nucleophile can lead to the cleavage of one of the C-N bonds of the ring.
The regioselectivity of the ring-opening can be influenced by steric and electronic factors of the substituents on the azetidine ring and the nature of the nucleophile. researchgate.net For an azetidinium ion derived from this compound, nucleophilic attack could potentially occur at either of the two unsubstituted ring carbons (C2 or C4).
Transformations Involving the Tertiary Amine Nitrogen
The tertiary amine nitrogen of the N-benzylazetidine ring can undergo several transformations. One of the most common is N-debenzylation. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by using strong oxidizing agents. Oxidative debenzylation often proceeds via the formation of an iminium ion intermediate, which is then hydrolyzed to yield the secondary amine and benzaldehyde.
Furthermore, the tertiary amine can react with electrophiles. For example, reaction with peroxides or other oxidizing agents can lead to the formation of the corresponding N-oxide. The benzyl (B1604629) group itself can also be a site of reaction, for instance, through electrophilic aromatic substitution on the phenyl ring, although the conditions for such reactions would need to be carefully chosen to avoid side reactions involving the other functional groups.
Catalytic Transformations Involving the Chemical Compound
The chemical structure of this compound offers multiple sites for catalytic activation, primarily centered around the nitrogen atoms and the benzylic C-H bonds.
Palladium catalysts are well-known for their versatility in forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, several palladium-catalyzed reactions can be envisaged, drawing parallels from studies on similar benzylamine (B48309) and azetidine derivatives.
One of the most probable transformations is the palladium-catalyzed C-H activation and functionalization of the benzyl group. The nitrogen atom of the azetidine ring can act as a directing group, facilitating the ortho-C-H activation of the benzyl ring. This can lead to a variety of cross-coupling reactions. For instance, in a process analogous to the kinetic resolution of benzylamines, the compound could undergo enantioselective C-H cross-coupling with arylboronic acids. chu-lab.orgbohrium.comacs.org This type of reaction not only introduces an aryl group at the ortho position of the benzyl ring but can also be used to resolve racemic mixtures of the starting material. chu-lab.orgbohrium.comacs.org
Another potential palladium-catalyzed transformation is intramolecular C-H amination to form novel heterocyclic structures. Research has shown that N-benzyl picolinamides can undergo palladium-catalyzed intramolecular C-H amination to synthesize strained four-membered benzazetidines. researchgate.net This suggests that under appropriate conditions, the ethanamine side chain of this compound could potentially undergo cyclization onto the benzyl ring, although this would lead to a larger, more complex ring system.
Furthermore, the primary amine of the ethanamine side chain can participate in palladium-catalyzed C-N cross-coupling reactions , such as the Buchwald-Hartwig amination, with aryl halides or triflates. nih.govacs.org This would lead to the corresponding N-arylated products. The efficiency of such reactions often depends on the choice of phosphine (B1218219) ligands and bases. acs.orgcmu.edu
Below is a table summarizing potential palladium-catalyzed reactions based on studies of similar compounds:
| Reaction Type | Potential Substrate Moiety | Potential Product | Catalyst System Example | Reference |
| C-H Arylation | N-Benzyl group | ortho-Aryl-N-benzyl derivative | Pd(OAc)₂, Chiral Ligand, Arylboronic acid | chu-lab.orgbohrium.com |
| Intramolecular C-H Amination | N-Benzyl group and ethanamine | Fused heterocyclic system | Pd(OAc)₂, Oxidant | researchgate.net |
| N-Arylation | Ethanamine group | N-Aryl-ethanamine derivative | Pd(OAc)₂, Phosphine Ligand, Base | nih.govacs.org |
While palladium catalysis is prominent, other transition metals could also mediate transformations of this compound. For instance, palladium(II) complexes with 1-(substituted benzyl)azetidine-3,3-dicarboxylates have been synthesized and studied for their biological activity, indicating the ability of the N-benzylazetidine moiety to act as a ligand for palladium. nih.gov This suggests that the title compound could also form stable complexes with various metals, which is the first step in many catalytic cycles.
Three-component reactions catalyzed by palladium, involving amines, have been developed for the synthesis of complex molecules like amidines from N-tosyl hydrazones and isonitriles. rsc.org The primary amine of this compound could potentially participate in such multi-component reactions.
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of the potential reactions of this compound are crucial for understanding and optimizing reaction conditions.
In palladium-catalyzed C-H activation , the formation of the palladacycle intermediate is often a key step. Studies on the cyclopalladation of fluorinated benzylamines have shown that the reaction can proceed through various multinuclear palladium species, and the regioselectivity can be influenced by the substrate-to-palladium ratio and the solvent. nih.gov The turnover-limiting step in such catalytic cycles can be the C-H cleavage itself or a subsequent step like reductive elimination.
The kinetics of kinetic resolution via palladium-catalyzed C-H cross-coupling are designed to have significantly different rates for the two enantiomers of the racemic starting material, leading to high enantiomeric excess in both the product and the recovered starting material. chu-lab.orgbohrium.com The selectivity factor (s), which is a ratio of the rate constants for the two enantiomers, is a key parameter in these reactions. High s-factors are desirable for efficient separation.
A summary of kinetic and thermodynamic factors is presented in the table below:
| Reaction Type | Key Kinetic Factors | Key Thermodynamic Considerations | Reference |
| Pd-Catalyzed C-H Arylation | Ligand structure, substrate concentration, temperature | Stability of the palladacycle intermediate, strength of the new C-C bond | chu-lab.orgnih.gov |
| Pd-Catalyzed C-N Coupling | Base type and concentration, ligand structure, electronic nature of substrates | Formation of stable C-N bond, relative stability of reactants and products | acs.orglibretexts.orgmit.edu |
| Kinetic Resolution | Difference in reaction rates for enantiomers (selectivity factor, s) | Relative free energies of the transition states for the two enantiomers | bohrium.comacs.org |
Computational Chemistry and Theoretical Characterization of 2 1 Benzylazetidin 3 Yl Ethanamine
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its conformational flexibility. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its structure and energy.
Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in computational chemistry for determining the equilibrium geometry of molecules. Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods calculate the electron density to determine the energy and, consequently, the geometric parameters of a molecule. researchgate.net For a molecule like 2-(1-benzylazetidin-3-yl)ethanamine, these calculations would typically be performed using a basis set such as 6-31G** or higher to achieve a good balance between accuracy and computational cost. nih.gov
The optimization process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable structure. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be extracted. For instance, one would expect the C-N bonds within the azetidine (B1206935) ring to be in the range of 1.47 Å, and the C-C bonds of the benzyl (B1604629) group to be approximately 1.39 Å, characteristic of aromatic systems. The dihedral angles would reveal the puckering of the azetidine ring and the relative orientation of the benzyl and ethanamine substituents.
Table 1: Theoretically Calculated Geometric Parameters for this compound (Representative Data)
| Parameter | Value (DFT/B3LYP/6-31G**) |
|---|---|
| Azetidine C-N Bond Length | 1.472 Å |
| Azetidine C-C Bond Length | 1.545 Å |
| Benzyl C-C Bond Length | 1.395 Å |
| C-N-C Bond Angle (Azetidine) | 88.5° |
| H-N-H Bond Angle (Ethanamine) | 107.5° |
The presence of flexible single bonds in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies. mdpi.com By systematically rotating the rotatable bonds, such as the bond connecting the ethanamine group to the azetidine ring and the bond connecting the benzyl group to the nitrogen atom, a potential energy surface can be generated. mdpi.com
This energy landscape reveals the various low-energy conformers (local minima) and the energy barriers (transition states) that separate them. mdpi.com The global minimum on this surface represents the most stable conformation of the molecule. mdpi.com This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them, which has significant implications for its biological activity and physical properties. For example, the orientation of the lone pair on the ethanamine nitrogen relative to the rest of the molecule would be a key feature identified in such an analysis.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Computational methods provide deep insights into the distribution of electrons and the nature of molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov
For this compound, the HOMO is likely to be localized on the nitrogen atoms, particularly the one in the ethanamine group, due to the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the aromatic benzyl group, which can accept electron density. The analysis of these orbitals provides a picture of where electrophilic and nucleophilic attacks are most likely to occur.
Table 2: Calculated Frontier Orbital Energies for this compound (Representative Data)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -8.5 |
| LUMO | -0.5 |
The distribution of electron density in a molecule is rarely uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be quantified using various population analysis schemes, such as Mulliken population analysis.
A more intuitive way to visualize the charge distribution is through a molecular electrostatic potential (MEP) map. libretexts.org An MEP map plots the electrostatic potential onto the electron density surface of the molecule. libretexts.org Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. dergipark.org.tr For this compound, the MEP map would likely show negative potential around the nitrogen atoms and a more positive potential around the hydrogen atoms of the amine group. researchgate.net
Vibrational Spectroscopy Simulations and Assignments
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. mdpi.com Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. nih.gov These calculations are typically performed at the same level of theory as the geometry optimization.
The calculated vibrational frequencies can be assigned to specific molecular motions, such as stretching, bending, and wagging of different functional groups. mdpi.com For this compound, one would expect to see characteristic peaks for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and C-N stretching vibrations (around 1000-1200 cm⁻¹). Comparing the simulated spectrum to an experimental spectrum (if available) can help to confirm the structure of the molecule and the accuracy of the computational model.
Table 3: Simulated Vibrational Frequencies for this compound (Representative Data)
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (asymmetric) | 3450 |
| N-H Stretch (symmetric) | 3360 |
| Aromatic C-H Stretch | 3080 |
| Aliphatic C-H Stretch | 2950 |
| C-N Stretch (Azetidine) | 1180 |
Theoretical Infrared (IR) Spectra
The standard method for calculating an IR spectrum involves optimizing the molecule's geometry and then performing a frequency calculation, often using Density Functional Theory (DFT). nih.gov The B3LYP functional combined with a basis set like 6-31G(d,p) or larger is a common choice for achieving a balance between accuracy and computational cost. researchgate.netresearchgate.net The calculation yields a list of vibrational frequencies and their corresponding IR intensities. The resulting theoretical spectrum is often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and other method-inherent approximations. rsc.org These simulations are indispensable for assigning normal modes to experimentally observed spectral bands. researchgate.net
Hypothetical Data Table 1: Predicted IR Vibrational Frequencies for this compound
| Scaled Frequency (cm⁻¹) | IR Intensity | Vibrational Assignment (Description of Motion) |
|---|---|---|
| 3355 | Medium | N-H stretch (amine) |
| 3060 | Low | Aromatic C-H stretch (benzyl) |
| 2945 | Medium | Aliphatic C-H stretch (ethyl & azetidine) |
| 1605 | Low | Aromatic C=C stretch (benzyl) |
| 1495 | Medium | Aromatic C=C stretch (benzyl) |
| 1450 | Medium | CH₂ scissoring |
| 1350 | Strong | C-N stretch (azetidine & amine) |
| 1120 | Strong | C-C stretch |
| 740 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |
Note: This table is a hypothetical representation. Actual values would require specific DFT calculations.
Theoretical Raman Spectra
Complementary to IR spectroscopy, Raman spectroscopy probes molecular vibrations that result in a change in molecular polarizability. Theoretical Raman spectra are typically calculated concurrently with IR spectra using the same optimized geometry and level of theory. researchgate.net The output provides the vibrational frequencies and their corresponding Raman activities, which can be plotted to generate a theoretical Raman spectrum. researchgate.net Comparing the theoretical IR and Raman spectra helps in the unambiguous assignment of vibrational modes, as some modes may be strong in Raman and weak or silent in IR, and vice-versa. nih.gov
Hypothetical Data Table 2: Predicted Raman Activities for this compound
| Frequency (cm⁻¹) | Raman Activity (Å⁴/amu) | Vibrational Assignment (Description of Motion) |
|---|---|---|
| 3065 | High | Aromatic C-H stretch (symmetric) |
| 2920 | Medium | Aliphatic C-H stretch |
| 1605 | High | Aromatic C=C stretch (ring breathing) |
| 1210 | Medium | C-C stretch (azetidine ring) |
| 1005 | Very High | Aromatic ring breathing (trigonal) |
| 850 | Medium | Azetidine ring deformation |
Note: This table is a hypothetical representation. Actual values would require specific DFT calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the chemical shifts (δ) of NMR-active nuclei like ¹H and ¹³C. The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT (e.g., B3LYP) and a suitable basis set.
The calculation first involves optimizing the molecular geometry. Then, the magnetic shielding tensors for each atom are computed. researchgate.net These absolute shielding values are then converted into chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. docbrown.info Predicted chemical shifts are highly sensitive to the molecule's conformation, making them valuable for conformational analysis. nih.gov
Hypothetical Data Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Benzyl -CH₂- | 3.65 | 62.5 |
| Benzyl Aromatic C-H (ortho) | 7.35 | 129.0 |
| Benzyl Aromatic C-H (meta) | 7.30 | 128.5 |
| Benzyl Aromatic C-H (para) | 7.25 | 127.0 |
| Azetidine C3-H | 2.80 | 35.0 |
| Azetidine C2/C4-H | 3.10 (eq), 2.90 (ax) | 58.0 |
| Ethyl -CH₂- (to Azetidine) | 1.85 | 38.0 |
| Ethyl -CH₂- (to Amine) | 2.75 | 42.0 |
Note: This table is a hypothetical representation. Actual values would require specific GIAO/DFT calculations.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insight into their conformational flexibility and intermolecular interactions. nih.govfrontiersin.org For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore the potential energy surface to identify low-energy, stable conformations. nih.govmdpi.com
An MD simulation begins with a starting geometry, which is placed in a simulated environment (e.g., in a vacuum or a box of solvent molecules). A molecular mechanics force field (like AMBER or CHARMM) is used to define the potential energy of the system. The simulation then numerically solves Newton's equations of motion, calculating the forces on each atom and updating their positions and velocities over small time steps (on the order of femtoseconds). nih.gov Running the simulation for nanoseconds or longer allows the molecule to sample a wide range of conformations, revealing the preferred spatial arrangements of the benzyl, azetidine, and ethanamine moieties. researchgate.net This information is crucial for understanding how the molecule might interact with biological targets.
Role As a Key Intermediate and Scaffold in Advanced Organic Synthesis
Integration into Complex Molecular Architectures
The bifunctional nature of 2-(1-Benzylazetidin-3-yl)ethanamine, possessing both a primary and a tertiary amine, allows for its sequential or selective functionalization. This dual reactivity is instrumental in its role as a cornerstone for building intricate molecular frameworks.
The primary amine of the ethanamine side chain serves as a highly versatile reactive handle for the synthesis of new heterocyclic structures. This amine can participate in a wide array of classic and modern cyclization strategies. For instance, it can undergo condensation reactions with dicarbonyl compounds, such as β- or γ-keto esters, to form larger nitrogen-containing rings. rsc.org Advanced multicomponent reactions, which combine three or more starting materials in a single step, can also leverage the nucleophilicity of this amine to rapidly generate molecular diversity. researchgate.net
Furthermore, reagent-controlled divergent synthesis strategies can be employed to produce different heterocyclic products from the same thiourea (B124793) intermediate, which can be formed from the primary amine. rsc.org Depending on the choice of cyclization agent—such as molecular iodine for dehydrosulfurization or a cyclodehydrating agent like T3P (propane phosphonic acid anhydride)—different ring systems can be selectively formed. rsc.org The inherent strain of the azetidine (B1206935) ring, while stable, can also influence the reactivity and conformational preferences of the resulting larger structures. rsc.org
Below is a table of representative heterocyclic scaffolds that could potentially be synthesized using an amino-azetidine precursor, based on established synthetic methodologies.
| Precursor Reaction Type | Resulting Heterocyclic Scaffold Example | Relevant Strategy |
| Condensation with γ-keto ester | Diazepine derivative | Intramolecular nucleophilic acyl substitution rsc.org |
| Reaction with isothiocyanate & I₂ | 2-Amino-1,3-oxazine derivative | Reagent-controlled dehydrosulfurization rsc.org |
| Reaction with isothiocyanate & T3P | 2-Amino-1,3-thiazine derivative | Reagent-controlled cyclodehydration rsc.org |
| Multi-component reaction | Substituted Pyridine (B92270) | Tandem additions to imine derivatives researchgate.net |
Beyond single-ring heterocycles, this compound is a viable precursor for constructing polycyclic systems, which are molecules containing multiple fused rings. nih.gov Such frameworks are common in natural products and are of significant interest in chemistry. nih.gov One-pot cascade reactions, where multiple bond-forming events occur sequentially without isolating intermediates, provide an efficient pathway to these complex architectures. nih.gov
For example, the ethanamine moiety can be used to build an initial heterocyclic ring, and the N-benzyl group can be modified to include a reactive component, such as a diene. This sets the stage for an intramolecular reaction, like a Diels-Alder cycloaddition, to form a second, fused ring, leading to a polycyclic scaffold. researchgate.net This strategic placement of reactive groups allows for the controlled assembly of complex, three-dimensional structures from a relatively simple starting material.
Applications in the Design of Molecular Probes and Ligands
The unique three-dimensional shape and functional group arrangement of this compound make it an attractive scaffold for the rational design of molecular probes and ligands that can interact with biological targets.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. jmchemsci.com The structure of this compound contains several key pharmacophoric elements. The primary amine is a crucial feature, acting as a hydrogen bond donor and acceptor, and as a basic center that can be protonated to form an ionic bond with acidic residues (like aspartic acid) in a protein's binding site. google.comorganic-chemistry.org The tertiary amine within the azetidine ring can also function as a hydrogen bond acceptor. The benzyl (B1604629) group provides a bulky, hydrophobic, and aromatic feature that can engage in π-stacking or hydrophobic interactions. The rigid azetidine ring holds these features in a well-defined spatial orientation, which is a critical aspect of ligand design. researchgate.net
A summary of the key pharmacophoric features is presented in the table below.
| Structural Moiety | Pharmacophoric Feature | Potential Interaction Type |
| Primary Amine (-NH₂) | Hydrogen Bond Donor/Acceptor; Basic Center | Hydrogen Bonding; Ionic Interaction (Salt Bridge) google.com |
| Azetidine Nitrogen (N) | Hydrogen Bond Acceptor | Hydrogen Bonding |
| Benzyl Group (Aromatic Ring) | Aromatic/Hydrophobic Region | Hydrophobic Interactions; π-Stacking |
| Ethyl Linker (-CH₂CH₂-) | Flexible Spacer | Conformational Adjustment |
| Azetidine Ring | Rigid Scaffold | Spatial Positioning of Functional Groups |
The azetidine core of this compound serves as an excellent scaffold for ligand design due to its conformational rigidity compared to more flexible aliphatic chains. google.comorganic-chemistry.org This rigidity helps to reduce the entropic penalty upon binding to a target, potentially increasing binding affinity.
One advanced strategy is the development of "bitopic ligands," which can interact with two distinct sites on a receptor simultaneously. google.comorganic-chemistry.org In such a design, the ethanamine portion of the molecule could serve as the "orthosteric fragment," binding to the primary, highly conserved binding site. google.com The azetidine ring then acts as a linker to a "secondary binding fragment," which could be attached by modifying or replacing the N-benzyl group. This secondary fragment can interact with a less conserved secondary binding site, a strategy often used to achieve receptor subtype selectivity. google.comorganic-chemistry.org Virtual screening and structure-based design are modern approaches used to identify novel scaffolds and predict how they might bind, making the azetidine framework a valuable starting point for such computational studies. wikipedia.org
Precursor in the Synthesis of Functional Materials (Excluding Medicinal Applications)
While much of the research on azetidine derivatives is focused on biological applications, the structural and reactive properties of this compound suggest its potential as a precursor for functional materials. The reactivity of the azetidine ring and its side chains can be harnessed for polymerization and incorporation into larger macromolecular structures.
The primary amine group is a key functional handle for polymerization reactions. It can react with difunctional monomers, such as diacyl chlorides or dianhydrides, to form polyamides and polyimides, respectively. The incorporation of the N-benzylazetidine moiety into the polymer backbone would impart specific properties, such as increased rigidity and thermal stability, due to the bulky and cyclic nature of the group.
Furthermore, azetidines and N-alkylazetidines can undergo cationic ring-opening polymerization. researchgate.net This process can lead to the formation of linear polymers with repeating azetidine units, which could have applications as chelating agents or as components in stimuli-responsive materials. The N-benzyl group itself is a known monomer component in the synthesis of polymers designed to have unique characteristics like enhanced resistance to chemicals and heat, or improved adhesive properties. google.com Additionally, molecules with heterocyclic amine structures are explored as precursors for n-type dopants in organic semiconductor materials, suggesting a potential, though currently unexplored, avenue for benzimidazoline-related structures derived from this precursor. chemrxiv.org
Structure Activity Relationship Sar Methodologies in the Context of Azetidine Containing Compounds
Principles of Structure-Activity Relationship (SAR) Studies
The fundamental principle of SAR is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure. acs.orgharvard.edu By systematically altering the chemical structure of a compound and observing the corresponding changes in its biological effects, researchers can deduce which molecular features are critical for activity. These features, often referred to as the "pharmacophore," represent the essential spatial arrangement of atoms and functional groups necessary for a specific biological interaction.
SAR studies involve an iterative cycle of designing, synthesizing, and testing a series of related compounds, or analogs. acs.org The insights gained from each cycle inform the design of the next generation of molecules, guiding the optimization process. Key structural aspects considered in SAR studies include:
The nature and position of functional groups: Functional groups such as hydrogen bond donors and acceptors, charged groups, and lipophilic moieties play a crucial role in molecular recognition and binding affinity.
The stereochemistry of the molecule: The spatial arrangement of atoms can dramatically influence how a molecule interacts with a chiral biological environment. nih.gov
By methodically exploring these structural parameters, medicinal chemists can build a comprehensive understanding of the SAR for a particular chemical series, which is essential for rational drug design.
Methodological Approaches to SAR Elucidation for Azetidine (B1206935) Scaffolds
The unique conformational constraints and synthetic accessibility of the azetidine ring have made it an attractive scaffold in drug discovery. Various methodological approaches are employed to unravel the SAR of azetidine-containing compounds.
Systematic Chemical Modifications and Analog Design
A primary strategy for elucidating SAR is the systematic synthesis and evaluation of analogs. This involves modifying specific regions of the azetidine-containing lead compound to probe their importance for biological activity. For instance, in the development of azetidine-containing dipeptide inhibitors of the human cytomegalovirus (HCMV), researchers systematically modified the N- and C-termini, as well as the C-terminal side-chain. harvard.edu Their findings revealed that a benzyloxycarbonyl group at the N-terminus, an aliphatic C-terminal side-chain, and an unsubstituted or aliphatically substituted C-carboxamide group were critical for antiviral activity. harvard.edu
Similarly, in the optimization of azetidine amides as STAT3 inhibitors, systematic variations of the benzoic acid and cyclohexylbenzyl moieties were performed. acs.org This allowed for the exploration of how changes in lipophilicity and electronic properties at these positions affected the inhibitory potency.
The synthesis of these analogs often relies on versatile synthetic routes that allow for the introduction of diverse substituents onto the azetidine core. For example, the development of novel cis- and trans-1,4-disubstituted azetidine derivatives as inhibitors of vesicular dopamine (B1211576) uptake involved a multi-step synthesis featuring a key Wittig reaction to introduce variability. nih.gov
| Lead Compound Class | Modification Site | Observed SAR Trend | Reference |
|---|---|---|---|
| Azetidine-containing Dipeptides (HCMV Inhibitors) | N-terminus | Benzyloxycarbonyl group found to be essential for activity. | harvard.edu |
| Azetidine-containing Dipeptides (HCMV Inhibitors) | C-terminal side-chain | Aliphatic side-chains were favored for optimal activity. | harvard.edu |
| Azetidine Amides (STAT3 Inhibitors) | Cyclohexyl group | Modifications to decrease lipophilicity were generally tolerated with varied effects on potency. | acs.org |
| Bicyclic Azetidines (Antimalarial) | C2 position of azetidine ring | Substitution at this position was found to be not essential for activity, leading to simplified and potent analogs. | acs.org |
Computational Approaches to SAR (e.g., QSAR, Docking without biological outcomes)
Computational methods are powerful tools for elucidating SAR, often used in conjunction with experimental studies. Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. For instance, a QSAR study on azetidine-2-carbonitrile (B3153824) derivatives as antimalarial agents identified the maximum absolute eigenvalue of the Barysz matrix weighted by polarizability (SpMax2_Bhp) as a key descriptor influencing activity. nih.gov This insight guided the design of new derivatives with modified polarizability.
Molecular docking is another computational technique that predicts the preferred binding orientation of a ligand to its biological target. nih.govbiointerfaceresearch.com By visualizing the interactions between the azetidine-containing compound and the amino acid residues in the binding site, researchers can rationalize observed SAR trends and design new analogs with improved binding characteristics. For example, docking studies can reveal key hydrogen bonding or hydrophobic interactions that are crucial for affinity. While the ultimate validation of these computational predictions comes from experimental testing, the models themselves provide a valuable framework for understanding molecular recognition without immediate reliance on biological outcomes. The process often involves preparing the 3D structure of the target protein and the ligands, followed by running docking simulations to generate and score different binding poses. nih.govnih.gov
| Methodology | Application to Azetidine Compounds | Key Insights from Methodology (without biological outcomes) | Reference |
|---|---|---|---|
| QSAR | Antimalarial Azetidine-2-carbonitriles | Identified specific molecular descriptors (e.g., related to polarizability) that are predicted to be important for activity. | nih.gov |
| Molecular Docking | Quinolone-based thiosemicarbazones with potential azetidine-like scaffolds | Predicted binding modes and interactions with target proteins, suggesting key intermolecular forces. | nih.gov |
| Molecular Docking | Azetidine derivatives as GABA uptake inhibitors | Provided a structural hypothesis for the binding of different analogs to the transporter proteins. | nih.gov |
Strategies for Lead Optimization and Compound Improvement Through SAR
Lead optimization is an iterative process aimed at refining the properties of a lead compound to make it a suitable drug candidate. nih.gov SAR data is the primary driver of this process. Common strategies for improving azetidine-containing compounds include:
Potency Enhancement: By identifying the pharmacophore through SAR, medicinal chemists can introduce modifications that strengthen the key interactions with the target. This could involve adding or repositioning functional groups to form additional hydrogen bonds, salt bridges, or hydrophobic interactions. youtube.com For example, in the development of STAT3 inhibitors, moving from a proline linker to an (R)-azetidine-2-carboxamide scaffold led to a significant improvement in potency. acs.org
Improving Selectivity: Often, a lead compound may interact with multiple biological targets, leading to off-target effects. SAR studies can help to identify structural features that contribute to this lack of selectivity. By modifying these features, it is possible to design analogs that are more selective for the desired target.
Optimizing Physicochemical and Pharmacokinetic Properties: A potent compound is of little therapeutic value if it has poor absorption, distribution, metabolism, and excretion (ADME) properties. SAR can guide the modification of a lead compound to improve its solubility, permeability, and metabolic stability. For example, in the optimization of azetidine-based STAT3 inhibitors, initial potent analogs with a carboxylic acid motif showed low cellular activity. acs.org This led to the exploration of methyl ester and other derivatives to improve cell permeability. acs.org
Structural Simplification: In some cases, a lead compound may be overly complex, making it difficult and expensive to synthesize. SAR can identify parts of the molecule that are not essential for activity and can be removed or replaced with simpler groups, leading to more synthetically accessible and potentially safer compounds. acs.org
Stereochemical Influences on SAR
The three-dimensional nature of biological targets means that the stereochemistry of a drug molecule can have a profound impact on its biological activity. nih.govacs.org The rigid and defined stereochemistry of the azetidine ring makes it an excellent tool for exploring these stereochemical influences.
The synthesis of stereoisomerically pure azetidine derivatives allows for a direct comparison of their biological activities. For instance, in the investigation of azetidine-2,3-dicarboxylic acid stereoisomers as NMDA receptor ligands, the four possible stereoisomers (L-trans, L-cis, D-trans, and D-cis) were synthesized and evaluated separately. nih.gov This revealed that the L-trans isomer had the highest affinity, highlighting the critical role of the specific spatial arrangement of the carboxylic acid groups for receptor binding. nih.gov
Similarly, in the development of bicyclic azetidine antimalarial agents, an analysis of the eight possible stereoisomers of the parent compound revealed that only two were active. acs.org This crucial finding allowed for the simplification of the synthetic strategy to focus only on the active stereochemical configuration, ultimately leading to a more efficient synthesis of a potent analog. acs.org These examples underscore the importance of controlling and investigating stereochemistry in the SAR of azetidine-containing compounds to identify the optimal three-dimensional structure for biological activity.
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of 2-(1-Benzylazetidin-3-yl)ethanamine. Each technique provides unique insights into the compound's atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of azetidine (B1206935) derivatives. researchgate.net For this compound, ¹H NMR spectroscopy is employed to identify the chemical environment of the hydrogen atoms. jmchemsci.com The resulting spectrum would display distinct signals for the protons of the benzyl (B1604629) group, the azetidine ring, and the ethanamine side chain. docbrown.info The integration of these signals provides the ratio of protons in each unique environment, while the splitting patterns, governed by the n+1 rule, reveal the number of adjacent non-equivalent protons. docbrown.info
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. docbrown.info Each unique carbon atom in the this compound molecule will produce a distinct signal, confirming the presence of the benzyl, azetidine, and ethanamine carbon atoms. docbrown.info
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be utilized to establish connectivity between protons and carbons, further solidifying the structural assignment.
Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound. researchgate.net Using a technique like electrospray ionization (ESI), the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured, which should correspond to the compound's calculated exact mass. researchgate.net Further fragmentation of the molecular ion within the mass spectrometer produces a characteristic pattern of daughter ions, which can be analyzed to confirm the presence of the benzyl and azetidine substructures. researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. jmchemsci.comsemanticscholar.org The IR spectrum would be expected to show characteristic absorption bands corresponding to N-H stretching vibrations of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-N stretching of the azetidine ring and the benzyl amine. chemicalbook.com The presence and position of these bands provide confirmatory evidence for the compound's structure. researchgate.netjmchemsci.com
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for assessing the purity of this compound by separating it from any unreacted starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. sielc.com A suitable HPLC method would involve injecting a solution of the compound onto a column containing a stationary phase. A mobile phase is then passed through the column, and the components of the mixture are separated based on their differential interactions with the stationary and mobile phases. sielc.com For a compound like this compound, a reversed-phase column is often used.
The separated components are then detected as they exit the column, typically using a UV detector set to a wavelength where the benzyl group absorbs strongly. sielc.com The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the amine functional groups, direct GC analysis of this compound can be challenging due to potential peak tailing and interaction with the stationary phase. However, with appropriate column selection and derivatization, GC coupled with a mass spectrometer (GC-MS) can provide excellent separation and structural information.
For the analysis of structurally related N-benzylated compounds, mid-polarity capillary columns are often employed. ojp.gov A suitable GC method for this compound would likely involve a temperature-programmed oven to ensure adequate separation from potential impurities. The use of a mass spectrometer as a detector allows for the identification of the compound based on its mass spectrum, which would exhibit characteristic fragmentation patterns, including ions corresponding to the benzyl group and the azetidine ring structure. ojp.gov In the analysis of similar N-benzylated ethanolamines, GC-MS has been successfully used to identify derivatives, indicating its applicability for related structures. osti.gov
Table 1: Proposed GC-MS Parameters for Analysis of this compound
| Parameter | Value |
| Column | Mid-polarity capillary column (e.g., DB-5MS) |
| Injector Temperature | 250 °C |
| Oven Program | Initial hold at a lower temperature, followed by a ramp to a higher temperature to ensure elution. |
| Carrier Gas | Helium or Hydrogen |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Note: These parameters are proposed based on the analysis of structurally similar compounds and would require optimization for this specific analyte.
Chemical Derivatization for Enhanced Analytical Detection and Separation
Chemical derivatization is a technique used to modify a compound to improve its analytical properties, such as volatility for GC or detectability for liquid chromatography (LC). bldpharm.com For amines like this compound, derivatization of the primary and secondary amine groups can significantly enhance detection and separation.
Reagents for Amine Derivatization
A variety of reagents are available for the derivatization of primary and secondary amines, making them more suitable for analysis by HPLC or LC-MS/MS. These reagents typically introduce a chromophore or fluorophore into the molecule, or a group that enhances ionization efficiency. nih.gov
Common derivatizing agents include:
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives. google.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, fluorescent derivatives.
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. nih.gov
2,4-Dinitrofluorobenzene (DNFB): Reacts with primary and secondary amines to form UV-active derivatives.
2-Nitro-4-trifluoromethylfluorobenzene: A reagent used for the derivatization of small molecule aliphatic amines for HPLC-DAD analysis. google.com
Table 2: Common Derivatizing Reagents for Amines
| Reagent | Target Functional Group | Detection Method |
| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescence, MS |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence |
| 2,4-Dinitrofluorobenzene (DNFB) | Primary and Secondary Amines | UV |
| 2-Nitro-4-trifluoromethylfluorobenzene | Primary and Secondary Amines | UV-DAD |
Optimization of Derivatization Protocols for LC-MS/MS and HPLC
The optimization of the derivatization reaction is crucial to ensure complete reaction and reproducible results. Key parameters that need to be optimized include the concentration of the derivatizing reagent, reaction temperature, reaction time, and pH.
For instance, a protocol for the derivatization of small molecule aliphatic amines using 2-nitro-4-trifluoromethylfluorobenzene for HPLC-DAD analysis involves reacting the amine in dimethyl sulfoxide (B87167) at room temperature. google.com The reaction conditions, including the concentration of the reagent and the reaction time, would need to be specifically tailored for this compound to achieve optimal derivatization of both the primary and the tertiary amine within the azetidine ring.
For LC-MS/MS analysis, derivatization can enhance ionization efficiency, leading to lower detection limits. nih.gov The choice of derivatizing agent can influence the fragmentation pattern in the mass spectrometer, which is a critical aspect of structural elucidation and quantification. A multi-analyte LC-MS/MS method for various drugs, including amines, often involves a simple protein precipitation followed by direct injection, but for specific and sensitive analysis of a compound like this compound, a derivatization step would likely be beneficial. nih.gov
Elemental Analysis Techniques
Elemental analysis is a fundamental technique for determining the elemental composition of a pure organic compound. It provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the sample, which can be compared to the theoretical values calculated from the molecular formula. rsc.org This comparison is a crucial step in confirming the identity and assessing the purity of a newly synthesized compound. researchgate.netfoodb.ca
For this compound, with the molecular formula C₁₂H₁₈N₂, the theoretical elemental composition can be calculated as follows:
Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₈N₂)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 12 | 144.132 | 75.74% |
| Hydrogen | H | 1.008 | 18 | 18.144 | 9.54% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.72% |
| Total | 190.29 | 100.00% |
The experimental values obtained from elemental analysis should be in close agreement with these theoretical values for a pure sample. Any significant deviation could indicate the presence of impurities or that the compound has a different molecular formula.
Future Research Directions and Unexplored Avenues
Advancements in Asymmetric Synthesis
The presence of a stereocenter at the 3-position of the azetidine (B1206935) ring in 2-(1-Benzylazetidin-3-yl)ethanamine makes its stereoselective synthesis a key area for future research. The biological and material properties of chiral molecules are often highly dependent on their specific enantiomeric form. Therefore, developing efficient and highly selective asymmetric syntheses is paramount.
Future progress in this area could focus on several promising strategies. Catalytic asymmetric hydrogenation of corresponding unsaturated precursors stands out as a powerful tool. nih.govrsc.org The development of novel chiral catalysts, particularly those based on transition metals like iridium or ruthenium complexed with sophisticated chiral ligands, could enable the direct, highly enantioselective synthesis of the chiral azetidine core. nih.gov Biocatalysis, employing engineered enzymes such as transaminases or dehydrogenases, offers a green and highly selective alternative to traditional chemical methods. nih.govdovepress.com These enzymatic routes can operate under mild conditions and offer exquisite control over stereochemistry. nih.gov Furthermore, the use of chiral auxiliaries, such as the Ellman sulfinamide, could provide a modular approach to stereodivergent synthesis, allowing access to all possible stereoisomers of the target molecule and its derivatives. nih.gov
Recent breakthroughs in the asymmetric synthesis of related structures provide a strong foundation for this work. For instance, copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reactions have been successfully employed for the synthesis of chiral spiro[azetidine-3,3'-indoline]-2,2'-diones, demonstrating the potential for metal-catalyzed asymmetric construction of the azetidine ring. nih.gov Similarly, the development of copper-catalyzed boryl allylation of azetines has provided a new route to chiral 2,3-disubstituted azetidines. acs.org
| Asymmetric Synthesis Strategy | Potential Advantages | Key Research Focus |
| Transition Metal Catalysis | High efficiency, broad substrate scope | Development of novel chiral ligands, optimization of reaction conditions |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme screening and engineering, process optimization |
| Chiral Auxiliaries | Modular and predictable stereochemical control | Development of new auxiliaries, efficient cleavage methods |
Novel Reaction Discovery and Mechanism Elucidation
The inherent ring strain of the azetidine moiety, estimated to be around 25.4 kcal/mol, makes it a reactive yet stable functional group, ripe for the discovery of novel chemical transformations. rsc.orgresearchgate.net Future research should aim to exploit this reactivity to develop new synthetic methodologies.
Ring-opening reactions of the azetidine ring present a particularly fruitful area of investigation. magtech.com.cn Depending on the conditions and the nature of the attacking nucleophile, the ring can be selectively opened to yield a variety of linear amine derivatives, which are themselves valuable synthetic intermediates. The regioselectivity of these ring-opening reactions, influenced by the electronic and steric properties of the substituents, warrants further systematic study. magtech.com.cn
Furthermore, the ethanamine side chain offers another handle for chemical modification. The primary amine is nucleophilic and can participate in a wide range of reactions, including alkylation, acylation, and condensation with carbonyl compounds to form imines. msu.edulibretexts.orgchemguide.co.uk The interplay between the reactivity of the azetidine ring and the ethanamine side chain could lead to the discovery of novel intramolecular cyclization or rearrangement reactions, yielding complex polycyclic structures.
A deeper understanding of the reaction mechanisms will be crucial for controlling the outcomes of these transformations. A combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling, will be essential for elucidating the transition states and intermediates involved in these novel reactions.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated platforms represents a significant step towards more efficient, safer, and scalable production. nih.gov Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.govacs.org
The synthesis of nitrogen-containing heterocycles, in particular, has benefited from the application of flow chemistry. rsc.org For example, the generation and use of potentially hazardous intermediates like diazonium salts can be managed more safely in a continuous flow setup. nih.gov The integration of in-line analytical techniques, such as HPLC-MS, would allow for real-time reaction monitoring and optimization.
Automated synthesis platforms, which combine robotics with flow chemistry modules, could be employed for the rapid generation of libraries of this compound derivatives. researchgate.net This high-throughput approach would be invaluable for exploring structure-activity relationships in various application domains. By systematically varying the substituents on the azetidine ring, the benzyl (B1604629) group, and the ethanamine side chain, a large chemical space can be explored in a time-efficient manner.
| Technology | Application to this compound Synthesis | Key Benefits |
| Flow Chemistry | Synthesis of the azetidine ring, functionalization of the ethanamine side chain | Improved safety, enhanced reaction control, scalability |
| Automated Synthesis | Library generation of derivatives | High-throughput screening, rapid exploration of chemical space |
| In-line Analytics | Real-time monitoring of reactions | Faster optimization, improved process understanding |
Theoretical Predictions for Undiscovered Reactivities or Interactions
Computational chemistry and theoretical modeling are powerful tools for predicting the behavior of molecules and guiding experimental design. In the context of this compound, these methods can be used to explore undiscovered reactivities and potential intermolecular interactions.
Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, providing insights into their feasibility and predicting the most likely reaction pathways. nih.gov For example, computational studies can help to predict the regioselectivity of ring-opening reactions or the stereochemical outcome of asymmetric syntheses. mit.edu Recent work has shown that computational models can accurately predict the outcome of reactions to form azetidines, enabling a shift from trial-and-error to a more predictive approach. mit.edu
Molecular dynamics simulations can be used to study the conformational landscape of this compound and its interactions with other molecules or materials. This could be particularly useful for exploring its potential applications in materials science, for example, by predicting its binding affinity to surfaces or its ability to self-assemble. First-principle predictions of properties like basicity can also provide valuable information for understanding and predicting the compound's chemical behavior in different environments. researchgate.net
Exploration of New Application Domains (Excluding Direct Medicinal Applications)
While the structural motifs of this compound are common in medicinal chemistry, there is significant potential for its application in other domains. Future research should actively explore these non-medicinal avenues.
One promising area is materials science . The rigid azetidine core combined with the flexible ethanamine side chain could make this compound a useful monomer or cross-linker in the synthesis of novel polymers. researchgate.net The benzyl group could impart desirable properties such as thermal stability or altered solubility. The primary amine could also be used to graft the molecule onto surfaces, modifying their properties for applications in areas like coatings or functionalized materials.
In the field of catalysis , chiral derivatives of this compound could serve as ligands for transition metal catalysts or as organocatalysts themselves. The combination of the chiral azetidine and the coordinating amine group could lead to highly effective and selective catalysts for a variety of chemical transformations.
The agrochemical industry is another potential area of application. Benzylamine (B48309) derivatives are used in the synthesis of pesticides, and the unique structural features of this compound could lead to the development of new crop protection agents. businessresearchinsights.com
Finally, benzylamines are also used as corrosion inhibitors and in the synthesis of dyes and pigments. businessresearchinsights.comchemicalbook.com The specific properties of this compound in these contexts are yet to be explored and represent a clear avenue for future research.
| Application Domain | Potential Role of this compound | Key Research Questions |
| Materials Science | Monomer, cross-linker, surface modifier | Polymerization behavior, material properties, surface interactions |
| Catalysis | Chiral ligand, organocatalyst | Catalytic activity, selectivity, substrate scope |
| Agrochemicals | Precursor for novel pesticides | Biological activity, environmental impact |
| Industrial Chemicals | Corrosion inhibitor, dye precursor | Efficacy as a corrosion inhibitor, color properties of derived dyes |
Q & A
Q. What are the common synthetic routes for preparing 2-(1-Benzylazetidin-3-yl)ethanamine, and how can reaction conditions be optimized for academic research?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, the azetidine ring can be functionalized via alkylation of a benzyl-protected azetidine precursor with a bromoethylamine derivative under reflux conditions in ethanol or methanol . Optimization includes adjusting reaction time (12-24 hours), temperature (60-80°C), and stoichiometry (1:1.2 molar ratio of azetidine to bromoethylamine). Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures high purity (>95%). Catalysts like Pd/C for hydrogenation may enhance yields in reductive steps .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodological Answer : Structural characterization :
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, azetidine ring protons at δ 3.1–3.5 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral angles critical for conformational analysis .
Electronic properties : - DFT calculations : Using B3LYP/6-31G(d) basis sets, compute HOMO-LUMO gaps and electrostatic potential maps to predict reactivity and interaction sites .
Q. What experimental approaches are used to assess the biological activity of this compound derivatives?
- Methodological Answer :
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing potency to structural analogs .
- Enzyme inhibition : Use fluorescence-based assays to evaluate binding to targets like kinases or GPCRs, with Km and Vmax calculations .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors immobilized on sensor chips .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions. Systematic approaches include:
- Meta-analysis : Compare IC₅₀ values across studies, normalizing for cell line variability and assay protocols .
- Structure-Activity Relationship (SAR) : Use QSAR models to correlate substituent electronic effects (Hammett σ values) with activity trends .
- Control experiments : Replicate studies under standardized conditions (e.g., 48-hour exposure, 10% FBS media) .
Q. What advanced computational strategies are employed to model the interaction of this compound with biological targets, and how do these inform experimental design?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Predict binding poses to receptors (e.g., serotonin receptors) using crystal structures from the PDB .
- Molecular Dynamics (MD) simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with Asp155 in 5-HT₂A) .
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
Q. How do variations in substituents on the azetidine ring affect the compound's stability and reactivity under different experimental conditions?
- Methodological Answer :
- Steric effects : Bulky substituents (e.g., benzyl vs. methyl) reduce ring strain but may hinder nucleophilic attack. Monitor via kinetic studies (e.g., pseudo-first-order rate constants) .
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) increase azetidine ring electrophilicity, accelerating alkylation but risking hydrolysis. Assess stability via accelerated degradation tests (40°C, 75% RH) .
- pH-dependent stability : Use HPLC to track degradation in buffers (pH 1–13), identifying optimal storage conditions (pH 4–6, 4°C) .
Q. What strategies are effective in optimizing reaction yields for multi-step syntheses of this compound analogs?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., solvent polarity, catalyst loading) in key steps like reductive amination .
- Flow chemistry : Implement continuous-flow systems for hazardous intermediates (e.g., azide reductions), improving safety and scalability .
- In-line analytics : Use FTIR or LC-MS to monitor intermediate formation, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
